(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
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Overview
Description
Sanggenon G is a natural compound derived from the root bark of the mulberry tree (Morus alba). It is a type of Diels-Alder adduct, a class of compounds known for their complex structures and significant biological activities. Sanggenon G has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the X-linked inhibitor of apoptosis protein (XIAP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanggenon G is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is characteristic of the Diels-Alder adducts found in the Moraceae family of plants.
Industrial Production Methods: While there is limited information on the industrial production of Sanggenon G, it is typically isolated from natural sources such as the root bark of Morus alba. The extraction process involves the use of solvents to isolate the compound, followed by purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Sanggenon G undergoes various chemical reactions, including:
Oxidation: Sanggenon G can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Sanggenon G, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the Sanggenon G molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Sanggenon G has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying Diels-Alder reactions and the synthesis of complex natural products.
Biology: Sanggenon G is used to investigate the mechanisms of apoptosis and the role of XIAP in cancer cells.
Industry: Sanggenon G’s antibacterial properties make it a candidate for developing new antimicrobial agents.
Mechanism of Action
Sanggenon G exerts its effects by binding specifically to the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP) with a binding affinity of 34.26 μM . This binding inhibits the anti-apoptotic function of XIAP, leading to the activation of caspases and the induction of apoptosis in cancer cells . Additionally, Sanggenon G has been shown to inhibit gut microbial β-glucuronidase enzymes, which play a role in irinotecan-induced diarrhea .
Comparison with Similar Compounds
- Kuwanon G
- Kuwanon E
- Kuwanon T
- Sanggenon A
- Sanggenon M
- Sanggenol A
- Mulberofuran B
- Mulberofuran G
- Moracin M
- Moracin O
- Norartocarpanone
Uniqueness: Sanggenon G is unique due to its specific inhibition of XIAP and its dual inhibition mechanism in alleviating irinotecan-induced diarrhea. Its ability to bind to the BIR3 domain of XIAP and enhance caspase activation sets it apart from other similar compounds .
Properties
Molecular Formula |
C40H38O11 |
---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C40H38O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-16,18,27-28,34,36,41-47,50H,3,5,12,17H2,1-2H3/t27-,28-,34-,36-/m0/s1 |
InChI Key |
VYCKCQBOVSSJSK-PYQWHEAPSA-N |
Isomeric SMILES |
CC(=CCCC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@H](CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Origin of Product |
United States |
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